molecular formula C7H7F2IO2 B2406278 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2567498-42-2

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

Cat. No.: B2406278
CAS No.: 2567498-42-2
M. Wt: 288.032
InChI Key: QQNVTSCGYUYVFZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-iodo-1-bicyclo[111]pentanyl)acetic acid is a complex organic compound characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the difluoroacetic acid moiety. The reaction conditions often require the use of strong bases and halogenating agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals.

    Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with interesting properties.

    Chemical Biology: The compound can be used to study the effects of strained ring systems on biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-chloro-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2,2-Difluoro-2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine

Uniqueness

2,2-Difluoro-2-(3-iodo-1-bicyclo[111]pentanyl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the highly strained bicyclo[111]pentane core

Properties

IUPAC Name

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVTSCGYUYVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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